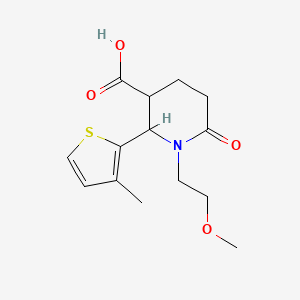

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16407795

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO4S |

|---|---|

| Molecular Weight | 297.37 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18) |

| Standard InChI Key | XLXIMTQWKKNCLF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1)C2C(CCC(=O)N2CCOC)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemistry

-

Molecular Formula:

-

Molecular Weight: 298.38 g/mol

-

IUPAC Name: (2S,3S)-1-(2-Methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

-

Stereochemistry: The 2S and 3S configurations define the spatial arrangement of substituents on the piperidine ring, critical for biological interactions .

Structural Features

-

Core Structure: A six-membered piperidine ring with a ketone at position 6 and a carboxylic acid at position 3.

-

Substituents:

-

Functional Groups: Carboxylic acid (position 3), ketone (position 6), and ether (methoxy group) .

Spectroscopic Characterization

While specific spectral data for this compound are scarce, analogs provide insights:

-

IR Spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm), carboxylic acid (O-H, ~2500–3000 cm), and thiophene C-S (~700 cm) .

-

NMR:

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, often starting from piperidone precursors. Key steps include:

-

Piperidine Functionalization:

-

Chirality Control:

-

Carboxylic Acid Formation:

-

Hydrolysis of a nitrile or ester intermediate under acidic or basic conditions.

-

Key Intermediates and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiophene Coupling | Pd(PPh), KCO, DMF | 65–75 |

| 2 | N-Alkylation | 2-Methoxyethyl bromide, KCO | 80–85 |

| 3 | Oxidation/Hydrolysis | HSO, HO, reflux | 70–80 |

Physicochemical Properties

Pharmacological Profile and Applications

Biological Activities

-

Anticonvulsant Potential: Structural analogs (e.g., Tiagabine) inhibit GABA reuptake, suggesting CNS activity .

-

Enzyme Inhibition: The carboxylic acid group may chelate metal ions in enzymes like matrix metalloproteinases (MMPs) .

-

Antidepressant Activity: Piperidine derivatives exhibit monoamine reuptake inhibition .

Mechanism of Action

-

GABAergic Modulation: Interaction with GABA transporters (GATs) to enhance inhibitory neurotransmission .

-

Receptor Binding: Thiophene and piperidine moieties may target serotonin or dopamine receptors .

Research Findings and Recent Advances

Preclinical Studies

-

In Vitro Toxicity: Limited hepatotoxicity observed in HepG2 cells at concentrations ≤25 μM .

-

Antinociceptive Effects: Analogs reduced neuropathic pain in rodent models at 10–30 mg/kg .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume